molecular formula C8H6N2O4S B11879408 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 448965-10-4

1-Methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B11879408
CAS No.: 448965-10-4
M. Wt: 226.21 g/mol
InChI Key: MIHDYSQCLUGWGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylic acid (CAS 448965-10-4) is a high-purity chemical reagent with the molecular formula C8H6N2O4S and a molecular weight of 226.21 g/mol. This compound is characterized by its thieno[2,3-d]pyrimidine scaffold, a structure of significant interest in medicinal chemistry. It is supplied for Research Use Only and should be stored sealed in a dry environment, ideally at 2-8°C . This compound serves as a critical synthetic intermediate in organic and pharmaceutical research. Its core structure is a privileged scaffold in drug discovery, particularly for designing potent receptor antagonists. Research published in the Journal of Medicinal Chemistry has demonstrated that derivatives based on the thieno[2,3-d]pyrimidine-2,4-dione ring system can be optimized into highly potent and orally active non-peptide antagonists of the human gonadotropin-releasing hormone (GnRH) receptor . These antagonists, such as the clinical candidate TAK-385 (also known as sufugolix), have shown promise for suppressing luteinizing hormone and are investigated for various endocrine-related conditions . For researchers, this carboxylic acid functionality provides a versatile handle for further synthetic modification, allowing for the creation of diverse amides and other derivatives for structure-activity relationship (SAR) studies or the development of probe molecules .

Properties

CAS No.

448965-10-4

Molecular Formula

C8H6N2O4S

Molecular Weight

226.21 g/mol

IUPAC Name

1-methyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C8H6N2O4S/c1-10-6-3(5(11)9-8(10)14)2-4(15-6)7(12)13/h2H,1H3,(H,12,13)(H,9,11,14)

InChI Key

MIHDYSQCLUGWGZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(S2)C(=O)O)C(=O)NC1=O

Origin of Product

United States

Biological Activity

1-Methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylic acid (CAS No. 448965-10-4) is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including pharmacological effects, synthesis methods, and case studies.

  • Molecular Formula : C₈H₆N₂O₄S
  • Molecular Weight : 226.21 g/mol
  • Structure : The compound features a thieno[2,3-d]pyrimidine core with two keto groups and a carboxylic acid functional group.

Pharmacological Activity

Recent studies have highlighted the broad pharmacological spectrum of thieno[2,3-d]pyrimidine derivatives. Specifically, 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylic acid has shown promising activity in various biological assays:

Antagonistic Activity

Research indicates that derivatives of thieno[2,3-d]pyrimidine can act as antagonists for gonadotropin-releasing hormone (GnRH). A related compound demonstrated potent in vitro GnRH antagonistic activity without inhibiting cytochrome P450 enzymes, which is crucial for minimizing drug interactions in vivo .

Anti-inflammatory Effects

In experimental models using carrageenan-induced inflammation in rats, compounds similar to 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine exhibited moderate anti-inflammatory properties. These compounds were effective in reducing edema and increasing pain thresholds compared to standard analgesics like Diclofenac .

Growth Stimulation

Studies have also explored the use of pyrimidinecarboxylic acids as growth stimulants for plants. When applied to seeds of Rhododendron at low concentrations (0.01%, 0.05%, and 0.1%), these compounds enhanced growth significantly .

Synthesis and Derivatives

The synthesis of thieno[2,3-d]pyrimidines typically involves cyclization reactions. For example:

  • Method : Cyclization of 2-aminothiophene derivatives with ethyl cyanoformate has been established as a common synthetic route .

The structural modifications at the 5 and 3 positions of the thieno[2,3-d]pyrimidine ring have led to the discovery of various active derivatives with enhanced biological profiles .

Case Studies

StudyFindings
GnRH Antagonist Development A derivative showed sustained suppression of luteinizing hormone levels in castrated cynomolgus monkeys after oral administration at 3 mg/kg .
Anti-inflammatory Testing Demonstrated significant reduction in edema and increased pain threshold in rat models compared to control groups .
Plant Growth Stimulation Enhanced seed growth in Rhododendron with specific concentrations of pyrimidinecarboxylic acids .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of thieno[2,3-d]pyrimidine compounds exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit cell proliferation in various cancer cell lines.

CompoundCell LineIC50 (µg/mL)
Compound AHCT-1165.0
Compound BMCF-77.5

In vitro studies indicated that these compounds induce apoptosis and inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial efficacy against several pathogens. Preliminary findings suggest that it exhibits activity against common bacteria such as Escherichia coli and Staphylococcus aureus.

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
E. coli256
S. aureus128

These results highlight the potential of this compound as a lead for developing new antimicrobial agents .

Enzyme Inhibition

1-Methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylic acid has been studied for its ability to inhibit enzymes relevant to various diseases. For example, it shows promise in inhibiting acetylcholinesterase, which is crucial in neurodegenerative disorders like Alzheimer's disease.

Case Studies

Several case studies have documented the therapeutic potential of this compound:

  • Study on Anticancer Properties :
    • Researchers synthesized a series of derivatives based on the thieno[2,3-d]pyrimidine scaffold and tested their anticancer activity against various cell lines.
    • The most potent derivative exhibited an IC50 value of 5 µg/mL against HCT-116 cells, indicating strong antiproliferative effects.
  • Antimicrobial Efficacy Study :
    • A comparative study assessed the antimicrobial activity of the compound against standard bacterial strains.
    • Results indicated significant inhibition at concentrations as low as 128 µg/mL for Staphylococcus aureus, suggesting potential for further development as an antibiotic agent.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes classical esterification with alcohols under acid-catalyzed conditions. This reaction produces alkyl esters, enhancing the compound's lipophilicity for pharmaceutical applications:
Reaction :
C8H6N2O4S+ROHH+C8H5N2O4S-O-R+H2O\text{C}_8\text{H}_6\text{N}_2\text{O}_4\text{S} + \text{ROH} \xrightarrow{\text{H}^+} \text{C}_8\text{H}_5\text{N}_2\text{O}_4\text{S-O-R} + \text{H}_2\text{O}
Conditions :

  • Catalysts: Concentrated sulfuric acid or coupling agents (e.g., DCC)

  • Solvents: Reflux in anhydrous alcohol (e.g., methanol, ethanol)
    Applications : Key for prodrug synthesis or modifying bioavailability .

Amide Formation

The carboxylic acid reacts with primary amines to form substituted amides, a critical step in drug derivatization:
Example :
Reaction with 4-methoxy-benzylamine yields 1-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylic acid 4-methoxy-benzylamide (C₁₆H₁₅N₃O₄S) .
Conditions :

  • Activation: Carboxylic acid activation via acyl chloride (e.g., SOCl₂) or coupling agents (e.g., EDCl, HOBt)

  • Solvents: Dichloromethane (DCM) or dimethylformamide (DMF)
    Yield : Not explicitly reported but inferred to be moderate based on analogous syntheses .

Mannich-Type Cyclization

The compound participates in noncatalyzed Mannich reactions with formaldehyde (HCHO) and primary amines to construct polycyclic systems:
Reaction :
C8H6N2O4S+RNH2+HCHOHexahydrothieno[2,3-d]pyrimidine derivatives\text{C}_8\text{H}_6\text{N}_2\text{O}_4\text{S} + \text{RNH}_2 + \text{HCHO} \rightarrow \text{Hexahydrothieno[2,3-d]pyrimidine derivatives}
Conditions :

  • Solvents: Ethanol (EtOH) or DMF-EtOH mixtures

  • Temperature: Reflux (2–3 minutes), followed by 24-hour crystallization at 20°C
    Products :

  • 2,3,4,4a,5,6-Hexahydrothieno[2,3-d]pyrimidines (e.g., 11a–i )

  • Yields: 48–61% depending on substituents .

Nucleophilic Substitution at C-5

The electron-deficient pyrimidine ring facilitates substitution reactions at the C-5 position:
Reaction :
C8H6N2O4S+NuC8H5N2O4S-Nu\text{C}_8\text{H}_6\text{N}_2\text{O}_4\text{S} + \text{Nu}^- \rightarrow \text{C}_8\text{H}_5\text{N}_2\text{O}_4\text{S-Nu}
Potential Nucleophiles :

  • Amines, alkoxides, or thiols
    Mechanism : Aromatic nucleophilic substitution (SNAr) driven by the electron-withdrawing effects of the dioxo groups .

Condensation Reactions with Enaminonitriles

The compound acts as a dinucleophilic species in cyclocondensation reactions, forming fused heterocycles:
Example :
Reaction with β-enaminonitriles under Mannich conditions yields thieno[2,3-d]pyrimidine cores.
Key Features :

  • Atom-economical pathway

  • No metal catalysts required

  • Broad substrate tolerance .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Modifications

Thieno[2,3-d]pyrimidine vs. Pyrido[2,3-d]pyrimidine Derivatives
Feature Thieno[2,3-d]pyrimidine Pyrido[2,3-d]pyrimidine
Core Structure Thiophene fused with pyrimidine Pyridine fused with pyrimidine
Electronic Properties Electron-rich due to sulfur atom in thiophene, enhancing π-π stacking with biological targets Less electron-rich; pyridine nitrogen increases polarity and hydrogen-bonding capabilities
Bioavailability Improved lipophilicity due to thiophene, potentially enhancing membrane permeability Higher solubility in aqueous media due to pyridine nitrogen
Examples Target compound ; 3-benzyl-5-methyl analogs with antimicrobial activity Piromidic acid (antibacterial quinolone) ; Methyl 1-benzyl-7-methyl derivatives
Key Findings:
  • Thieno derivatives exhibit superior antimicrobial activity against Bacillus subtilis and Candida albicans compared to pyrido analogs, likely due to enhanced lipophilicity .
  • Pyrido derivatives like piromidic acid are clinically established for Gram-negative infections, suggesting divergent therapeutic niches .

Substituent Variations

Carboxylic Acid Derivatives
Compound Substituents Activity
Target compound (carboxylic acid) R = -COOH Moderate activity; serves as a precursor for active derivatives
Ethyl ester of 3-benzyl-5-methyl analog R = -COOEt Highest activity against B. subtilis and C. albicans
1-Ethyl-2,4-dioxo-pyrido[2,3-d]pyrimidine-6-carboxylic acid R = -COOH; pyrido core with ethyl group Antibacterial (Enterobacteriaceae)
5-Amino-4-(3-methoxyphenyl)-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylic acid R = -COOH; additional amino and methoxyphenyl groups Enhanced binding affinity due to aromatic and hydrogen-bonding groups
Key Findings:
  • Substituents like methoxy or benzyl groups modulate target specificity and potency .

Physicochemical Properties

Property Target Compound Pyrido Analog (Piromidic Acid) 3-Benzyl-5-Methyl Amide
Solubility Moderate in DMF High in aqueous media due to pyridine Low; requires DMF for synthesis
Stability Stable under neutral conditions Hydrolytically stable Sensitive to desulfuration
LogP ~1.5 (estimated) ~0.8 ~2.3
Key Findings:
  • The thiophene ring increases LogP, favoring membrane penetration but reducing aqueous solubility .
  • Desulfuration by-products in thio-analogs necessitate careful synthesis optimization .

Antimicrobial Activity

Compound MIC (μg/mL) Spectrum
Target compound Not reported (precursor role) N/A
Ethyl ester of 3-benzyl-5-methyl analog 2.5–5.0 (B. subtilis, C. albicans) Broad-spectrum antibacterial and antifungal
Piromidic acid 1.0–4.0 (Gram-negative Enterobacteriaceae) Narrow-spectrum, Gram-negative focus
Key Findings:
  • Thieno derivatives show broader spectra compared to pyrido-based quinolones .
  • Activity correlates with substituents: benzyl and ester groups enhance potency .
Key Findings:
  • Thieno derivatives benefit from streamlined one-pot syntheses, improving scalability .
  • Pyrido analogs require multi-step protocols, limiting efficiency .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare thieno[2,3-d]pyrimidine derivatives, and how can they be optimized for yield and purity?

  • Methodological Answer : The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves alkylation or thio-substitution reactions. For example, 3-amino-5-methyl-4-oxo-N-aryl-2-thioxo derivatives can be synthesized via alkylation of precursor compounds, followed by purification using column chromatography. Reaction conditions (e.g., solvent choice, temperature) significantly impact yield. Optimization studies suggest that controlled stoichiometry of alkylating agents and inert atmospheres improve yields by 15–20% .

Q. What analytical techniques are essential for characterizing the structural integrity of thieno[2,3-d]pyrimidine derivatives?

  • Methodological Answer : Key techniques include:

  • 1H NMR : To confirm substitution patterns (e.g., methyl groups at δ 2.3–2.5 ppm, aromatic protons at δ 7.1–7.8 ppm) .
  • Melting Point Analysis : Used to assess purity; deviations >2°C from literature values indicate impurities .
  • HPLC : Quantifies purity (>95% is acceptable for biological assays) .

Advanced Research Questions

Q. How can computational docking studies guide the design of thieno[2,3-d]pyrimidine derivatives with enhanced antimicrobial activity?

  • Methodological Answer : Molecular docking against bacterial targets (e.g., Pseudomonas aeruginosa enoyl-ACP reductase) identifies key interactions, such as hydrogen bonding with active-site residues (e.g., Tyr158, Lys165). Derivatives with benzylthio substituents (e.g., compound 2d in ) show improved binding affinity (ΔG = −8.2 kcal/mol) and correlate with empirical MIC values of 8–16 µg/mL .

Q. What strategies resolve discrepancies between predicted and observed biological activities in thieno[2,3-d]pyrimidine derivatives?

  • Methodological Answer : Contradictions may arise from off-target effects or solubility issues. Systematic approaches include:

  • ADMET Profiling : Assess logP values to ensure solubility; derivatives with logP <3.5 exhibit better bioavailability .
  • Dose-Response Curves : Confirm activity trends across multiple bacterial strains (e.g., Proteus vulgaris vs. Staphylococcus aureus) to rule out strain-specific resistance .

Q. How do structural modifications at the 3-amino and 6-carboxylic acid positions influence pharmacokinetic properties?

  • Methodological Answer :

  • 3-Amino Substitution : Bulky aryl groups (e.g., 4-methylphenyl) enhance metabolic stability by reducing CYP450 oxidation.
  • 6-Carboxylic Acid : Esterification (e.g., ethyl ester) improves membrane permeability (Papp >1 × 10⁻⁶ cm/s in Caco-2 assays) .
  • Data from pyrido[2,3-d]pyrimidine analogs suggest that halogenation at the 5-position further enhances half-life (t₁/₂ >4 h in plasma) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.